molecular formula C12F10Zn B155199 Bis(pentafluorophenyl)zinc CAS No. 1799-90-2

Bis(pentafluorophenyl)zinc

Cat. No.: B155199
CAS No.: 1799-90-2
M. Wt: 399.5 g/mol
InChI Key: TURVSLXVJYZFII-UHFFFAOYSA-N
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Description

Bis(pentafluorophenyl)zinc is an organozinc compound with the chemical formula (C6F5)2Zn. It is notable for its role in synthetic chemistry, particularly in the field of organometallic chemistry and catalysis. The compound consists of a zinc atom bonded to two pentafluorophenyl groups, which significantly influence its reactivity and stability.

Scientific Research Applications

Bis(pentafluorophenyl)zinc has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in polymerization reactions, particularly in the synthesis of polymers with pendant covalent adducts. It also serves as a reagent in cross-coupling reactions.

    Biology: Its role in biological research is limited, but it can be used to modify biomolecules through organometallic reactions.

    Medicine: While not directly used in medicine, its derivatives and related compounds can be explored for pharmaceutical applications.

    Industry: It is employed in the production of specialty chemicals and materials, including advanced polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(pentafluorophenyl)zinc can be synthesized through the reaction of zinc chloride with pentafluorophenyl lithium in anhydrous tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The general reaction is as follows:

ZnCl2+2C6F5Li(C6F5)2Zn+2LiCl\text{ZnCl}_2 + 2 \text{C}_6\text{F}_5\text{Li} \rightarrow (\text{C}_6\text{F}_5)_2\text{Zn} + 2 \text{LiCl} ZnCl2​+2C6​F5​Li→(C6​F5​)2​Zn+2LiCl

The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(pentafluorophenyl)zinc undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the pentafluorophenyl groups are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The zinc center can undergo oxidation and reduction, altering the oxidation state of the metal.

    Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiolates.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize the zinc center.

    Reducing Agents: Reducing agents like lithium aluminum hydride can reduce the zinc center.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides can yield alkoxy-substituted pentafluorophenyl compounds, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism by which bis(pentafluorophenyl)zinc exerts its effects involves the interaction of the zinc center with various substrates. The high electronegativity and steric bulk of the pentafluorophenyl groups influence the reactivity and stability of the zinc center. In catalytic reactions, the zinc center can coordinate with substrates, facilitating bond formation or cleavage through a series of intermediate steps.

Comparison with Similar Compounds

Similar Compounds

    Diphenylzinc: Similar to bis(pentafluorophenyl)zinc but with phenyl groups instead of pentafluorophenyl groups.

    Dibenzylzinc: Contains benzyl groups instead of pentafluorophenyl groups.

    Dicyclohexylzinc: Contains cyclohexyl groups instead of pentafluorophenyl groups.

    Diethylzinc: Contains ethyl groups instead of pentafluorophenyl groups.

Uniqueness

This compound is unique due to the presence of pentafluorophenyl groups, which impart high electronegativity and steric bulk. These properties enhance the stability and reactivity of the compound, making it a valuable reagent in synthetic chemistry and catalysis. The pentafluorophenyl groups also influence the solubility and compatibility of the compound with various solvents and substrates.

Properties

IUPAC Name

zinc;1,2,3,4,5-pentafluorobenzene-6-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6F5.Zn/c2*7-2-1-3(8)5(10)6(11)4(2)9;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURVSLXVJYZFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]1=C(C(=C(C(=C1F)F)F)F)F.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F10Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393028
Record name Bis(pentafluorophenyl)zinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799-90-2
Record name Bis(pentafluorophenyl)zinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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